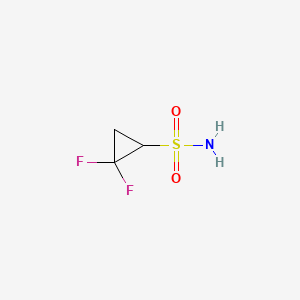

2,2-Difluorocyclopropane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5F2NO2S |

|---|---|

Molecular Weight |

157.14 g/mol |

IUPAC Name |

2,2-difluorocyclopropane-1-sulfonamide |

InChI |

InChI=1S/C3H5F2NO2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2,(H2,6,7,8) |

InChI Key |

YGEGJQXMIITZEN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluorocyclopropane 1 Sulfonamide and Its Precursors

Strategies for the Construction of the 2,2-Difluorocyclopropane Ring System

The [2+1] cycloaddition of difluorocarbene with an alkene is the most prevalent strategy for forming the 2,2-difluorocyclopropane ring. nih.govorganic-chemistry.org However, alternative non-carbene and ring-contraction approaches have also been developed to address specific synthetic challenges. rsc.org

The generation of the highly reactive and electrophilic difluorocarbene intermediate for cycloaddition with alkenes has been the subject of extensive research. rsc.org These methods have evolved from harsh, high-temperature processes to milder, more controlled catalytic systems.

Historically, several reagents were developed for the generation of difluorocarbene. These classical sources operate through various mechanisms, including thermal decomposition and the fragmentation of organometallic compounds.

Halodifluoroacetates : The thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂COONa) is one of the most common and long-standing methods for producing difluorocarbene. rsc.org This method typically requires high temperatures (e.g., 190 °C) and high-boiling solvents like diglyme or triglyme. rsc.org While effective, these conditions can be incompatible with sensitive substrates. rsc.org Recent advancements have utilized microwave irradiation to dramatically reduce reaction times from hours to minutes, allowing for the use of lower-boiling solvents such as THF. rsc.org

Seyferth's Reagent : Phenyl(trifluoromethyl)mercury (PhHgCF₃), known as Seyferth's reagent, serves as a reliable source of difluorocarbene upon thermal decomposition in the presence of sodium iodide. researchgate.net This reagent is effective for both electron-rich and electron-poor alkenes. researchgate.net However, the extreme toxicity and environmental persistence of organomercury compounds are significant drawbacks that limit its application in modern synthesis. researchgate.net

Difluorodiazirine : Difluorodiazirine is a convenient source of difluorocarbene that can be decomposed either photolytically or thermally (above 165 °C). acs.org The photolytic pathway is particularly clean, releasing only nitrogen gas as a byproduct. acs.org Despite its utility in mechanistic studies and its ability to produce good yields of difluorocyclopropanes, difluorodiazirine is highly explosive, posing a significant safety hazard. researchgate.net

| Carbene Source | Typical Conditions | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|

| Sodium Chlorodifluoroacetate | Thermal (reflux in diglyme, ~190°C) or Microwave (THF, ~170°C) | Commonly used, inexpensive. | Requires high temperatures (thermal method); harsh conditions. | rsc.orgrsc.org |

| Seyferth's Reagent (PhHgCF₃) | Thermal (reflux in benzene with NaI) | Good yields for diverse alkenes; insensitive to air/moisture. | Extremely toxic due to mercury content. | researchgate.net |

| Difluorodiazirine | Photolysis (UV light) or Pyrolysis (>165°C) | Clean reaction (N₂ byproduct); useful for mechanistic studies. | Highly explosive and hazardous. | researchgate.netacs.org |

While photoredox catalysis has become a powerful tool in organic synthesis, its application in the direct difluorocyclopropanation of alkenes is not a primary method of ring formation. Instead, visible-light-mediated photoredox catalysis is predominantly employed in the post-synthetic functionalization of pre-formed gem-difluorocyclopropanes. njtech.edu.cnresearchgate.net These reactions typically involve the single-electron oxidation of the gem-difluorocyclopropane to generate a radical cation, which then undergoes ring-opening and subsequent reaction with nucleophiles to create more complex fluorinated structures. researchgate.netresearchgate.net

A related photochemical approach involves the visible-light-promoted [1+2] cycloaddition of diazo esters with gem-difluoroalkenes to construct a cyclopropane (B1198618) ring. However, this method builds upon an already difluorinated substrate rather than installing the gem-difluoro moiety onto a non-fluorinated alkene.

Transition metal catalysis offers a milder alternative for generating and transferring difluorocarbene, although it remains a challenging area due to the unpredictable reactivity of transition-metal difluorocarbene complexes. rsc.org Various metals, including cobalt, rhodium, and palladium, have been investigated. rsc.org One notable approach uses chlorodifluoromethane (ClCF₂H) as the difluorocarbene source in a palladium-catalyzed process for difluoromethylation, illustrating the potential for metal-mediated carbene transfer under basic conditions. rsc.org Rhodium-catalyzed intramolecular cyclopropanation of gem-difluoroalkenes has also been described, yielding the target product in good yield. These methods represent an ongoing effort to develop catalytic, enantioselective processes for the synthesis of difluorocyclopropanes. researchgate.net

Although less common than carbene-based methods, several non-carbene strategies have been developed, particularly for accessing difluorocyclopropanes with electron-withdrawing substituents, which are often poor substrates in carbene reactions. rsc.org

One prominent example is a Michael-Induced Ring Closure (MIRC) strategy. researchgate.net This approach involves the Michael addition of an ester or amide enolate to an acceptor such as 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate. The resulting intermediate then undergoes a radical-initiated cyclization to form the 2,2-difluorocyclopropane ring. researchgate.net

An innovative strategy for synthesizing difluorocyclopropanes involves the skeletal rearrangement of larger ring systems. A fluorinative ring contraction of disubstituted bicyclobutanes has been developed that leverages I(I)/I(III) catalysis. In this process, the bicyclobutane is treated with an organoiodine catalyst (p-TolI) and a fluoride (B91410) source (amine·HF complexes) in the presence of a terminal oxidant. A Brønsted acid unmasks the bicyclobutane to reveal a cyclobutene intermediate, which then engages with the in situ-generated hypervalent iodine species (p-TolIF₂). This initiates a sequence of fluorination, stereospecific ring contraction, and a second fluorination to yield cis-α,α-difluorocyclopropanes with high stereoselectivity.

Difluorocarbene-Mediated Cyclopropanation Approaches

Installation and Formation of the Sulfonamide Moiety

The introduction of the sulfonamide group is a critical step in the synthesis of the target compound. Several established and emerging methods can be applied, each with its own set of advantages and substrate scope considerations.

Direct N-Sulfonylation Protocols

Direct N-sulfonylation is a widely employed and classical method for the formation of sulfonamides. This approach typically involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. In the context of 2,2-difluorocyclopropane-1-sulfonamide, this would involve the reaction of 2,2-difluorocyclopropylamine with a sulfonylating agent.

A primary route to the target molecule is through the reaction of 2,2-difluorocyclopropylamine with sulfonyl chlorides. nih.gov The commercially available 2,2-difluorocyclopropylamine hydrochloride can be neutralized and subsequently reacted with a suitable sulfonyl chloride to yield the desired sulfonamide. The reaction is typically carried out in an inert solvent with a base to scavenge the hydrogen chloride byproduct.

Alternatively, the synthesis can proceed via the preparation of 2,2-difluorocyclopropane-1-sulfonyl chloride as a key intermediate. This sulfonyl chloride can then be reacted with ammonia or an ammonia equivalent to furnish the primary sulfonamide. The synthesis of sulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of corresponding thiols or the reaction of sulfonic acids with chlorinating agents. researchgate.net

| Starting Material | Reagent | Product | Ref. |

| 2,2-Difluorocyclopropylamine | Sulfonyl Chloride | This compound | nih.gov |

| 2,2-Difluorocyclopropane-1-thiol | Oxidizing and Chlorinating Agents | 2,2-Difluorocyclopropane-1-sulfonyl chloride | researchgate.net |

| 2,2-Difluorocyclopropane-1-sulfonyl chloride | Ammonia | This compound | orgsyn.org |

Oxidative Coupling Reactions for S-N Bond Formation

Oxidative coupling reactions provide a more direct approach to sulfonamide synthesis by forming the S-N bond from precursors of a lower oxidation state, such as thiols and amines. This strategy avoids the pre-functionalization step of preparing a sulfonyl chloride.

Recent advancements have demonstrated the electrochemical oxidative coupling of thiols and amines to form sulfonamides. semanticscholar.orgfigshare.comtue.nlresearchgate.net This environmentally benign method utilizes electricity to drive the transformation, often without the need for additional catalysts or harsh reagents. semanticscholar.orgfigshare.comresearchgate.net In principle, 2,2-difluorocyclopropane-1-thiol could be coupled with an amine source under electrochemical conditions to yield this compound. The reaction proceeds through the anodic oxidation of the thiol and amine, leading to the formation of the S-N bond. tue.nl

Copper-catalyzed oxidative coupling of thiols with ammonia has also been reported for the synthesis of primary sulfonamides. nih.gov This method could potentially be adapted for the synthesis of this compound from 2,2-difluorocyclopropane-1-thiol and ammonia.

| Precursor 1 | Precursor 2 | Method | Product | Ref. |

| 2,2-Difluorocyclopropane-1-thiol | Amine | Electrochemical Oxidative Coupling | This compound | semanticscholar.orgfigshare.comtue.nlresearchgate.net |

| 2,2-Difluorocyclopropane-1-thiol | Ammonia | Copper-Catalyzed Oxidative Coupling | This compound | nih.gov |

Reductive N-Sulfonylation Methods

Reductive N-sulfonylation methods offer an alternative pathway to sulfonamides, often starting from sulfonyl chlorides and proceeding through a reductive step. One notable example is the synthesis of sulfinamides from sulfonyl chlorides, which can then be oxidized to sulfonamides. A procedure involving the in situ reduction of sulfonyl chlorides with reagents like triphenylphosphine in the presence of an amine has been developed for the synthesis of sulfinamides, which are precursors to sulfonamides. nih.gov While not a direct route to sulfonamides, this two-step sequence provides a valuable alternative.

Electrochemical Approaches to Sulfonamide Synthesis

Electrochemical methods are gaining prominence as green and efficient tools in organic synthesis. The electrochemical synthesis of sulfonamides can be achieved through various pathways. As mentioned in section 2.2.2, the oxidative coupling of thiols and amines is a significant electrochemical route. semanticscholar.orgfigshare.comtue.nlresearchgate.net This method is characterized by its mild reaction conditions and high functional group tolerance. researchgate.net

Another electrochemical approach involves the generation of a difluoromethyl radical from a precursor like CF2HSO2Na, which can then participate in reactions to form sulfonamide-related structures. rsc.org While not a direct synthesis of the target molecule, it highlights the potential of electrochemical methods in constructing complex fluorinated compounds. The electrosynthesis of sulfonamide derivatives has been reviewed, indicating a growing interest in this area. researchgate.netresearchgate.net

Convergent and Divergent Synthesis Strategies for this compound

While specific convergent or divergent strategies for the synthesis of this compound are not extensively detailed in the literature, the principles of these synthetic approaches can be applied.

A convergent synthesis would involve the separate synthesis of the 2,2-difluorocyclopropane moiety and the sulfonamide precursor, followed by their coupling in a late-stage step. For instance, the synthesis of 2,2-difluorocyclopropane-1-carboxylic acid or a derivative could be one convergent fragment. The other fragment could be a sulfonamide-containing building block. These two fragments would then be joined to form the final product.

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of related compounds. For example, 2,2-difluorocyclopropane-1-sulfonyl chloride could serve as a key intermediate. From this single precursor, a library of this compound derivatives could be generated by reacting it with a diverse range of primary and secondary amines.

Stereoselective and Enantioselective Synthesis

The stereochemistry of the cyclopropane ring is a crucial aspect of the synthesis of chiral this compound. Several methods have been developed for the stereoselective and enantioselective synthesis of fluorinated cyclopropanes.

One approach involves the enantioselective cyclopropanation of alkenes. While not specific to the sulfonamide, these methods provide access to chiral 2,2-difluorocyclopropane precursors. For instance, the use of chiral catalysts in the cyclopropanation reaction can induce high levels of enantioselectivity.

Another strategy is the resolution of racemic mixtures of 2,2-difluorocyclopropane derivatives. Chiral chromatography or enzymatic resolution can be employed to separate enantiomers of key intermediates, such as (1R)-2,2-difluorocyclopropane-1-carboxylic acid, which is commercially available. biosynth.comachemblock.com This chiral carboxylic acid can then be converted to the corresponding amine and subsequently to the chiral sulfonamide.

The preparation of enantiomerically pure 1,1-difluorocyclopropane derivatives has been reviewed, highlighting methods such as enzymatic resolutions and asymmetric transformations. beilstein-journals.org These strategies can be applied to the synthesis of the chiral precursors required for the enantioselective synthesis of this compound.

| Method | Description | Precursor | Ref. |

| Enantioselective Cyclopropanation | Use of chiral catalysts to induce stereochemistry during ring formation. | Alkenes | N/A |

| Resolution of Racemates | Separation of enantiomers of a racemic mixture. | (rac)-2,2-Difluorocyclopropane-1-carboxylic acid | biosynth.comachemblock.com |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | Racemic esters or amides of 2,2-difluorocyclopropane-1-carboxylic acid | beilstein-journals.org |

Asymmetric Difluorocyclopropanation

The creation of an enantiomerically enriched 2,2-difluorocyclopropane ring is the foundational step in synthesizing chiral this compound. This is typically achieved through the asymmetric [2+1] cycloaddition of a difluorocarbene, or a synthetic equivalent, to an alkene.

One prominent method involves the catalytic asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters. This strategy utilizes a Noyori-Ikariya ruthenium(II) complex as the catalyst, with (N-tosyl-1,2-diphenylethylenediamine) serving as the chiral ligand and isopropanol as the hydrogen source. nih.gov This approach provides access to disubstituted functionalized gem-difluorocyclopropanes with moderate to high enantioselectivity. nih.gov The resulting cis-gem-difluorocyclopropyl esters can then be further functionalized. nih.gov

Another effective technique is the visible-light-promoted [1+2] cycloaddition of aryl diazo esters with gem-difluoroalkenes. researchgate.netresearchgate.net This reaction proceeds under mild conditions and demonstrates a broad substrate scope with excellent tolerance for various functional groups. researchgate.netresearchgate.net Importantly, it achieves high diastereoselectivity, which is crucial for establishing the relative stereochemistry of substituents on the cyclopropane ring. researchgate.netresearchgate.net

Rhodium-catalyzed asymmetric enyne cycloisomerization has also been described for constructing chiral difluoromethylated cyclopropane derivatives, achieving high yields and excellent enantiomeric excess (ee). researchgate.net While not directly producing a gem-difluoro moiety, this method provides a pathway to related chiral fluorinated cyclopropanes.

The choice of difluorocarbene source is also critical. While classic sources like ClCF2COONa are still used, modern reagents such as (bromodifluoromethyl)trimethylsilane (BrCF2SiMe3) are often preferred for their ability to generate difluorocarbene under milder conditions, which is beneficial when working with sensitive or complex substrates. beilstein-journals.org

| Method | Catalyst/Reagent | Key Features | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Noyori-Ikariya Ru(II) complex | Access to disubstituted gem-difluorocyclopropanes | 66-99% | nih.gov |

| Visible-Light-Mediated [1+2] Cycloaddition | Photocatalyst | Mild conditions, high diastereoselectivity (>20:1) | Not specified for ee | researchgate.netresearchgate.net |

| Asymmetric Enyne Cycloisomerization | Rh2(II) complex | Constructs chiral difluoromethylated cyclopropanes | up to 99% | researchgate.net |

Diastereoselective Routes to Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound, which may contain additional stereocenters on the cyclopropane ring or the sulfonamide moiety, requires diastereoselective methods. These routes aim to control the relative configuration of all stereocenters in the molecule.

A powerful strategy is the diastereoselective difluorocyclopropanation of a chiral alkene. If the starting alkene already possesses one or more stereocenters, its facial selectivity during the approach of the difluorocarbene can be influenced, leading to the preferential formation of one diastereomer of the cyclopropane product.

Alternatively, diastereoselectivity can be achieved during the construction of the cyclopropane ring itself. For instance, a visible-light-mediated [1+2] cycloaddition reaction of aryl diazo esters with gem-difluoroalkenes has been shown to proceed with high diastereoselectivity (>20:1 dr). researchgate.netresearchgate.net This allows for the synthesis of highly functionalized difluorocyclopropanes with well-defined relative stereochemistry. researchgate.net

Another approach is the fluorinative ring contraction of disubstituted bicyclobutanes, which can furnish cis-α,α-difluorinated cyclopropanes with high stereoselectivity. acs.org This method leverages an I(I)/I(III) catalysis platform to create the desired cis-configured products. acs.org The resulting substituted difluorocyclopropane can then be converted to the corresponding sulfonamide.

A catalytic, highly diastereoselective strain-release Doyle–Kirmse reaction has also been developed for synthesizing functionalized difluoro(methylene)cyclopropanes. nih.gov While these are not the final sulfonamide products, they are valuable and highly functionalized intermediates that can be converted into the target structures. nih.gov

| Route | Key Step | Substrate/Reagents | Diastereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Cycloaddition | Visible-light-promoted [1+2] cycloaddition | Aryl diazo esters + gem-difluoroalkenes | >20:1 dr | researchgate.netresearchgate.net |

| Ring Contraction | I(I)/I(III)-catalyzed fluorinative rearrangement | Disubstituted bicyclobutanes | High stereoselectivity for cis-products (up to >20:1 cis:trans) | acs.org |

| Strain-Release Reaction | Doyle–Kirmse reaction | Diazo compounds + difluorocyclopropenyl methyl sulfanes | Highly diastereoselective | nih.gov |

Reactivity and Chemical Transformations of 2,2 Difluorocyclopropane 1 Sulfonamide

Reactions Involving the 2,2-Difluorocyclopropane Ring

The gem-difluoro substitution on the cyclopropane (B1198618) ring significantly influences its reactivity. The fluorine atoms are strongly electron-withdrawing, which polarizes the C-C bonds of the ring and increases its susceptibility to nucleophilic attack and ring-opening reactions.

Ring-Opening Reactions

Ring-opening reactions are a prominent feature of the chemistry of gem-difluorocyclopropanes, offering a pathway to valuable fluorinated acyclic compounds. These transformations can be initiated by acids, metals, or thermal energy.

While specific studies on the acid-catalyzed ring opening of 2,2-difluorocyclopropane-1-sulfonamide are not extensively documented, the behavior of related cyclopropane derivatives in acidic media suggests that protonation of the cyclopropane ring can lead to a cascade of reactions. In strongly acidic media, the protonation of a C-C bond in the cyclopropane ring can induce ring opening to form a carbocationic intermediate. The presence of the electron-withdrawing sulfonamide and difluoromethyl groups would likely influence the stability and subsequent reaction pathways of this intermediate, potentially leading to rearrangements or trapping by nucleophiles present in the reaction medium. For analogous 2-aryl substituted pyrrolidines, treatment with strong acids like trifluoroacetic acid has been shown to facilitate ring opening. researchgate.net

Transition metal catalysis provides a powerful tool for the controlled ring-opening of gem-difluorocyclopropanes. Palladium-catalyzed reactions, in particular, have been effectively used for the ring-opening sulfonylation of gem-difluorocyclopropanes to generate 2-fluoroallylic sulfones. nih.govresearchgate.net This process involves the cleavage of a C-C bond, followed by β-fluoride elimination and subsequent coupling with a sulfinate salt. nih.gov

This methodology has been successfully applied to a variety of gem-difluorocyclopropanes, demonstrating its tolerance for diverse functional groups. nih.gov The reaction typically proceeds with high Z-selectivity, affording the thermodynamically favored isomer. researchgate.net

Table 1: Examples of Palladium-Catalyzed Ring-Opening Sulfonylation of gem-Difluorocyclopropanes

| Entry | gem-Difluorocyclopropane Substrate | Sulfinate Salt | Product (2-Fluoroallylic Sulfone) | Yield (%) |

|---|---|---|---|---|

| 1 | 1,1-Difluoro-2-phenylcyclopropane | Sodium p-toluenesulfinate | (Z)-1-Fluoro-3-phenyl-1-(p-tolylsulfonyl)prop-1-ene | 85 |

| 2 | 1,1-Difluoro-2-octylcyclopropane | Sodium benzenesulfinate | (Z)-1-Fluoro-1-(phenylsulfonyl)undec-1-ene | 78 |

Note: The data in this table is representative of the types of transformations reported for gem-difluorocyclopropanes and is intended to illustrate the potential reactivity of this compound under similar conditions.

Thermal conditions can also induce rearrangements and isomerizations in strained ring systems. While specific thermal rearrangement studies on this compound are not detailed in the literature, related sulfonamides have been shown to undergo thermal rearrangements. For instance, a thermal N-to-C tosyl rearrangement has been observed in other sulfonynamide systems under surprisingly mild conditions. nih.gov It is conceivable that under thermal stress, this compound could undergo ring-opening followed by intramolecular rearrangement, potentially involving the sulfonamide group.

Electrophilic and Nucleophilic Functionalization of the Cyclopropane Ring

The electron-deficient nature of the 2,2-difluorocyclopropane ring makes it a potential target for nucleophilic attack, which could lead to ring-opening or substitution reactions. Conversely, while less common for such an electron-poor system, reactions with potent electrophiles could potentially occur at the sulfonamide nitrogen, which could then influence the reactivity of the cyclopropane ring. The functionalization of related vinyl sulfonimidamides has demonstrated that the sulfur-nitrogen framework can be readily modified, which in turn can modulate the reactivity of the adjacent molecular scaffold. rsc.orgnih.gov

Reactions Involving the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo a range of chemical transformations. wikipedia.org The nitrogen atom can act as a nucleophile or be deprotonated to form a nucleophilic anion, while the sulfur atom is electrophilic.

Reactions typical for sulfonamides include N-alkylation, N-arylation, and acylation under basic conditions. The acidic nature of the N-H proton allows for deprotonation with a suitable base, generating a sulfonamidate anion that can react with various electrophiles.

Furthermore, the sulfonamide moiety can be involved in more complex transformations. For example, palladium(II)-catalyzed conversion of boronic acids into sulfinates can be followed by trapping with N-based electrophiles to form sulfonamides in a one-pot, two-step process, highlighting the reactivity of the sulfonamide nitrogen.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluoroallylic sulfones |

| Trifluoroacetic acid |

| Sodium p-toluenesulfinate |

| Sodium benzenesulfinate |

| (Z)-1-Fluoro-3-phenyl-1-(p-tolylsulfonyl)prop-1-ene |

| (Z)-1-Fluoro-1-(phenylsulfonyl)undec-1-ene |

| 1,1-Difluoro-2-phenylcyclopropane |

| 1,1-Difluoro-2-octylcyclopropane |

| 1-(2-(Difluoromethyl)cyclopropyl)benzene |

| Vinyl sulfonimidamides |

| Boronic acids |

N-Alkylation and N-Derivatization Reactions

The sulfonamide moiety (-SO₂NH₂) possesses an acidic proton on the nitrogen atom, making it amenable to a variety of N-alkylation and N-derivatization reactions. In a general context, the nitrogen of a primary sulfonamide can act as a nucleophile, typically after deprotonation with a suitable base, to react with various electrophiles.

Common N-alkylation methods for sulfonamides involve reaction with alkyl halides, tosylates, or mesylates in the presence of a base such as an alkali metal carbonate (e.g., K₂CO₃, Cs₂CO₃) or a stronger base like sodium hydride (NaH) in an appropriate polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile). Another approach is the Mitsunobu reaction, which allows for the alkylation with alcohols under mild, neutral conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD, DIAD).

Furthermore, N-derivatization can be achieved through acylation with acyl chlorides or anhydrides, or through reactions with other electrophilic reagents to install different functional groups on the nitrogen atom. The reactivity in these transformations would be influenced by the electronic and steric effects of the 2,2-difluorocyclopropyl group.

Metalation and Directed Metalation Group (DMG) Chemistry

The sulfonamide group is known to function as a directed metalation group (DMG) in aromatic systems, facilitating the deprotonation (metalation) of a nearby C-H bond, typically at the ortho-position of an aryl ring. This is due to the ability of the heteroatoms in the sulfonamide to coordinate with an organolithium reagent, directing the base to a specific proton.

In the case of this compound, which is an aliphatic sulfonamide, the concept of directed metalation would apply differently. The acidic N-H proton would be the primary site of deprotonation with a strong base like n-butyllithium. Deprotonation of the C-H bond on the cyclopropane ring would be more challenging. The acidity of the C1-H bond would be increased by the electron-withdrawing sulfonamide group. If a sufficiently strong and sterically appropriate base were used, it might be possible to achieve metalation at the C1 position, creating a lithiated intermediate that could then react with various electrophiles. However, there is no specific literature to support this for this compound.

Oxidative Transformations of the Sulfonamide Moiety

The sulfonamide group itself is generally robust towards oxidation, as the sulfur atom is already in its highest oxidation state (+6). Therefore, oxidative transformations would likely target other parts of the molecule if present. In the context of advanced oxidation processes for environmental remediation, sulfonamides can be degraded, but this is not a synthetically useful transformation. For synthetic purposes, the sulfonamide group is often considered a stable functional group under many oxidative conditions.

Chemoselective Transformations of Polyfunctionalized Derivatives

In a polyfunctionalized derivative of this compound, the relative reactivity of the different functional groups would dictate the outcome of a reaction, allowing for chemoselective transformations. For instance, if another functional group, such as an ester or a ketone, were present on the cyclopropane ring or on an N-substituent, its reactivity would need to be considered relative to the sulfonamide. The N-H of the primary sulfonamide is acidic and can be selectively deprotonated. The sulfonyl group is electron-withdrawing and can influence the reactivity of adjacent groups. Without specific examples of polyfunctionalized derivatives, a more detailed discussion on chemoselectivity is speculative.

Cycloaddition Reactions of this compound Substructures

The saturated 2,2-difluorocyclopropane ring is not a typical participant in cycloaddition reactions as a diene or dienophile. Cycloaddition reactions generally involve unsaturated systems. However, derivatives of this compound could potentially undergo cycloaddition reactions if an appropriate unsaturated moiety is introduced into the molecule. For example, if the sulfonamide nitrogen were part of a system that could act as a 1,3-dipole, or if an alkenyl or alkynyl group were attached to the cyclopropane ring or the sulfonamide, then cycloaddition reactions such as [3+2] or [4+2] cycloadditions could be envisioned. There is literature on the cycloaddition reactions of gem-difluorocyclopropenes, but this is a different substrate from the saturated cyclopropane ring in the title compound.

Derivatization and Complex Structural Modifications

Transformations of the Sulfonamide Group for Scaffold Diversification

The sulfonamide group is a cornerstone in medicinal chemistry, but it is often considered a terminal functional group rather than a synthetic handle for further modification. researchgate.net However, recent advancements have enabled the conversion of primary sulfonamides into a variety of other functionalities, significantly enhancing their utility in scaffold diversification.

To perform chemical modifications on the cyclopropane (B1198618) ring or other parts of a molecule containing a primary or secondary sulfonamide, the sulfonamide's N-H group often requires protection. An effective protecting group strategy relies on the principle of orthogonality, where different protecting groups can be removed under distinct conditions without affecting each other. google.comiris-biotech.de

Table 2: Orthogonal Protecting Groups for Sulfonamides

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Stable to base, hydrogenolysis | google.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Stable to acid, hydrogenolysis | google.com |

| 2-Nitrobenzenesulfonyl | oNBS | Nucleophilic Thiol (e.g., Thiophenol) | Stable to strong acids | google.comcreative-peptides.com |

| Benzyl | Bzl | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base | google.com |

Primary sulfonamides can be converted into versatile sulfinate salt intermediates. One effective method involves an N-heterocyclic carbene (NHC)-catalyzed deamination of the primary sulfonamide. chemistryviews.org This reaction proceeds through the condensation with an aldehyde to form an N-sulfonylimine, which then eliminates a sulfinate salt. chemistryviews.orgchemrxiv.org

These sulfinate intermediates are highly valuable as they can be readily transformed into a range of other sulfur-containing functional groups under mild conditions. chemrxiv.org For example, reaction with an alkylating agent like methyl iodide yields a methyl sulfone. chemrxiv.org Oxidation with reagents such as hydrogen peroxide (H₂O₂) converts the sulfinate to a sulfonic acid. chemrxiv.org This platform for late-stage functionalization allows for the diversification of complex molecules, leveraging the sulfonamide as a synthetic linchpin rather than a static endpoint. chemistryviews.orgchemrxiv.org

Table 3: Conversion of Primary Sulfonamides via Sulfinate Intermediates

| Intermediate | Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| R-SO₂⁻ (Sulfinate) | Methyl Iodide (CH₃I) | Methyl Sulfone (R-SO₂CH₃) | chemrxiv.org |

| R-SO₂⁻ (Sulfinate) | Hydrogen Peroxide (H₂O₂) | Sulfonic Acid (R-SO₃H) | chemrxiv.org |

| R-SO₂⁻ (Sulfinate) | TCCA, then Fluoride (B91410) source | Sulfonimidoyl Fluoride | acs.org |

| R-SO₂⁻ (Sulfinate) | Electrophilic Trapping | Various Sulfonyl Derivatives | chemrxiv.org |

Construction of Sp3-Rich Molecular Frameworks

In modern drug discovery, there is a significant emphasis on developing molecules with a high fraction of sp³-hybridized carbons (Fsp³). dtu.dk Such sp³-rich compounds often exhibit improved physicochemical properties, including better solubility and metabolic stability, compared to their flat, aromatic counterparts. nih.govrsc.org The 2,2-difluorocyclopropane-1-sulfonamide core is an excellent starting point for constructing these complex three-dimensional frameworks.

The cyclopropane ring itself inherently contributes to the sp³ character of the molecule. The synthetic strategies outlined above provide a clear roadmap for building upon this core to generate diverse and structurally complex scaffolds. For example, the regioselective ring-opening of the difluorocyclopropane moiety (Section 4.1.2) can introduce linear or branched chains with defined stereochemistry, increasing the sp³ count and creating new vectors for fragment growth. dtu.dknih.gov

Simultaneously, the transformation of the sulfonamide group (Section 4.2.2) allows for the introduction of a wide array of polar functional groups. These groups can serve as "exit vectors" for further synthetic elaboration or as key pharmacophoric features for biological interactions. nih.gov By combining modifications of both the cyclopropane ring and the sulfonamide group, a divergent synthetic approach can be employed to rapidly generate a library of sp³-rich compounds from a common this compound intermediate. nih.govrsc.org This strategy enables a systematic exploration of the three-dimensional chemical space around a privileged core structure.

Generation of Fused and Spirocyclic Systems from this compound

Extensive literature searches did not yield any specific studies or methodologies detailing the use of this compound as a direct precursor for the synthesis of fused or spirocyclic systems. The inherent reactivity of the gem-difluorocyclopropane ring, which often favors ring-opening reactions, may present challenges for its incorporation into more complex polycyclic architectures while retaining the three-membered ring.

General strategies for the synthesis of fused and spirocyclic compounds often involve intramolecular cyclizations or cycloaddition reactions. While the sulfonamide moiety can, in principle, be functionalized to participate in such reactions, no specific examples commencing from this compound have been reported in the scientific literature to date. Research in this area is required to explore the potential of this compound as a building block for more intricate molecular scaffolds.

Given the lack of available data, no research findings or data tables can be presented for this section.

Mechanistic Investigations of Reactions Involving 2,2 Difluorocyclopropane 1 Sulfonamide

Mechanistic Pathways of Difluorocyclopropanation

Several methods exist for generating difluorocarbene, each with its own mechanistic nuances:

Dehydrohalogenation: Classic methods involve the alpha-elimination of a hydrogen halide from halodifluoromethanes (e.g., CHClF₂) under basic conditions. nih.gov The base abstracts a proton, leading to a transient anion that expels a halide to form the carbene. The choice of base is critical to minimize side reactions, such as the addition of the base to the carbene itself. nih.gov

Decarboxylation of Halodifluoroacetates: Salts like sodium chlorodifluoroacetate (ClCF₂COONa) or bromodifluoroacetate (BrCF₂COONa) can be thermally decomposed. This process involves the loss of carbon dioxide and a halide ion to generate difluorocarbene. This method is often cleaner and avoids the use of strong bases. beilstein-journals.org

Organometallic and Organosilicon Reagents: Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, serve as effective difluorocarbene precursors. In the presence of an initiator, such as a fluoride (B91410) source, TMSCF₃ decomposes to release the difluorocarbene. nih.gov Similarly, organometallic compounds like bis(trifluoromethyl)zinc can also serve as thermal sources of :CF₂. nih.gov

Once generated, the singlet difluorocarbene, stabilized by the lone pairs on the fluorine atoms, undergoes a concerted cycloaddition with the double bond of the alkene substrate. nih.gov The electrophilic nature of the carbene favors reaction with electron-rich alkenes. nih.gov The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the resulting cyclopropane (B1198618) ring.

| Difluorocarbene Precursor | Generation Method | Typical Conditions | Reference(s) |

| Chlorodifluoromethane (CHClF₂) | Base-induced α-elimination | Strong base (e.g., metal alkoxide) | nih.gov |

| Sodium Bromodifluoroacetate (BrCF₂COONa) | Thermal decarboxylation | Heat (e.g., 150 °C in diglyme) | beilstein-journals.org |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Fluoride-initiated decomposition | NaI, DMF | nih.gov |

| Dibromodifluoromethane (CBr₂F₂) | Reduction with phosphines | PPh₃ | beilstein-journals.org |

This table presents common precursors and methods for generating difluorocarbene for cyclopropanation reactions.

Detailed Studies of Ring-Opening Reactions

The high ring strain and the electronic effects of the gem-difluoro group make the cyclopropane ring susceptible to cleavage under various conditions. The regioselectivity of the C-C bond cleavage is often influenced by the substituents on the ring and the reaction mechanism, which can involve carbocationic, radical, or concerted pathways. beilstein-journals.org

Ring-opening reactions of gem-difluorocyclopropanes can proceed through carbocationic intermediates, particularly when promoted by Lewis acids or strong Brønsted acids. nih.govacs.org For instance, the protonation of a ketone substituent on a gem-difluorocyclopropane ring with triflic acid has been proposed to induce a partial ring opening, generating a carbocation-like center. This intermediate is stabilized by the two attached fluorine atoms through resonance. nih.gov The subsequent nucleophilic attack on this carbocation leads to the final ring-opened product.

The stability of the carbocationic intermediate is a critical factor. Substituents that can stabilize a positive charge will dictate the regioselectivity of the ring opening. The electron-withdrawing nature of the gem-difluoro group generally destabilizes an adjacent carbocation, which can lead to lower yields for substrates with electron-withdrawing groups in certain transformations. rsc.org Computational studies and experimental evidence suggest that these reactions can be considered on a spectrum of Sₙ1 and Sₙ2-like reactivity. beilstein-journals.org An unprecedented 4 → 3 fluorinative ring contraction has been postulated to proceed via a cation where all three substituents provide a stabilizing effect. acs.org

Radical-mediated pathways provide an alternative mechanism for the ring-opening of 2,2-difluorocyclopropanes. Under thermal conditions, non-fluorinated methylenecyclopropanes are known to generate diradical intermediates via homolytic cleavage. cas.cn In the case of gem-difluorocyclopropanes, the distal C-C bond (the bond opposite the CF₂ group) can be cleaved under radical conditions, for example, using tributyltin hydride (n-Bu₃SnH) and a radical initiator like 2,2′-azobisisobutyronitrile (AIBN). cas.cn

More recent studies have employed photoredox catalysis to generate radical intermediates. researchgate.net Single-electron oxidation of an aryl substituent on the cyclopropane ring can generate a radical cation. This intermediate can then undergo a ring-opening functionalization. rsc.orgresearchgate.net Mechanistic studies suggest these processes can involve a concerted Sₙ2-like ring-opening functionalization. researchgate.net The sulfonamide moiety itself can also be a precursor to sulfonyl radicals under photocatalytic conditions, enabling a variety of functionalization reactions. acs.orgresearchgate.net

Key Features of Radical Ring-Opening:

Initiation: Can be achieved thermally, with radical initiators (e.g., AIBN), or via photoredox catalysis.

Bond Cleavage: Often involves the homolytic cleavage of the distal C-C bond, which is weakened by the gem-difluoro group. nih.govcas.cn

Intermediates: Involves the formation of radical cations or diradicals. rsc.orgcas.cn

Applications: Enables late-stage functionalization and the introduction of diverse chemical groups. acs.org

The question of whether ring-opening reactions proceed through a concerted or stepwise mechanism is complex and often depends on the specific substrate and reaction conditions.

Stepwise Mechanisms: Many reactions are best described by a stepwise process involving discrete intermediates. For example, computational studies on the stereomutation of 1,1-difluorocyclopropanes indicate the formation of intermediate 2,2-difluorotrimethylene radicals, supporting a stepwise pathway. beilstein-journals.org Similarly, reactions proceeding through stable carbocationic intermediates are inherently stepwise. nih.gov

Concerted Mechanisms: In some cases, a concerted mechanism is proposed. For instance, some photocatalytic ring-opening reactions are suggested to involve a concerted Sₙ2-like functionalization. researchgate.net Certain fluorinative ring contractions are also believed to operate through either concerted or stepwise mechanisms depending on the migrating group and the electrophile used. acs.org

The distinction is not always clear-cut, and the actual pathway may lie somewhere along a continuum between the two extremes. The nature of the catalyst, the nucleophile/electrophile, and the substitution pattern on the cyclopropane ring all play a role in determining the dominant mechanistic pathway.

Mechanistic Understanding of Sulfonamide Reactions (e.g., S-N coupling, N-functionalization)

The sulfonamide group (-SO₂NH₂) is a critical functional handle, and its reactions are key to the derivatization of the parent molecule.

Mechanisms for S-N coupling to form the sulfonamide bond often avoid the use of unstable sulfonyl chlorides. One metal-free, three-component approach involves the reaction of a nitroarene, an arylboronic acid, and potassium pyrosulfite (a source of SO₂). The proposed mechanism involves the nucleophilic addition of the arylboronic acid to SO₂ to form a sulfinate intermediate. This intermediate then adds to the nitroarene, which is subsequently reduced to form the S-N bond. acs.orgresearchgate.net Transition-metal-catalyzed methods have also been developed. For example, a photosensitized nickel-catalyzed sulfonamidation suggests a mechanism involving energy transfer where the key C-N bond reductive elimination occurs from a triplet excited Ni(II) complex. princeton.edu Another photocatalytic approach uses aryl triflates, where an aryl radical is generated and captured by an SO₂ surrogate, leading to an aryl sulfonyl intermediate that couples with an amine. rsc.org

N-functionalization of the sulfonamide nitrogen atom opens pathways for extensive molecular diversification. A common strategy involves the initial conversion of the primary sulfonamide into an N-sulfonylimine by condensation with an aldehyde. chemrxiv.org This intermediate can then undergo various transformations. Under photocatalytic conditions, these N-sulfonylimine derivatives can be converted into sulfonyl radical intermediates, which can then be used in late-stage functionalization reactions, such as coupling with alkene fragments. acs.orgresearchgate.net Alternatively, the N-sulfonylimines can facilitate a reductive deamination to produce sulfinate salts, which are versatile precursors for sulfones, sulfonic acids, and other sulfonamides. chemrxiv.org Direct oxidative C-N bond formation between primary sulfonamides and aliphatic aldehydes has also been developed, proceeding through a catalytic system involving sodium iodide and sodium percarbonate. rsc.org

| Reaction Type | Key Intermediate(s) | Proposed Mechanism | Reference(s) |

| S-N Coupling (Metal-Free) | Benzenesulfinate, Nitroarene adduct | Nucleophilic addition cascade, reduction | acs.orgresearchgate.net |

| S-N Coupling (Ni-catalyzed) | Triplet excited Ni(II) complex | Energy transfer, reductive elimination | princeton.edu |

| N-Functionalization | N-sulfonylimine, Sulfonyl radical | Photocatalytic energy transfer | acs.orgresearchgate.net |

| N-Functionalization | N-sulfonylimine, Sulfinate salt | Reductive deamination, electrophilic trapping | chemrxiv.org |

This table summarizes mechanistic approaches for the formation and functionalization of the sulfonamide moiety.

Role of Strain Release in Cyclopropane Reactivity

A fundamental driving force for the reactivity of 2,2-difluorocyclopropane-1-sulfonamide is the release of ring strain. The introduction of two geminal fluorine atoms significantly increases the strain energy of the cyclopropane ring compared to its non-fluorinated parent. nih.gov The strain energy of cyclopropane is approximately 27.1 kcal/mol, whereas for 1,1-difluorocyclopropane, this value increases to about 42.4 kcal/mol. rsc.orgresearchgate.net

This increased strain energy arises from several factors:

Angle Strain: The ideal sp³ bond angle is 109.5°, but the internal angles of a cyclopropane ring are constrained to 60°, leading to significant angle strain. Fluorine substitution alters the hybridization of the carbon orbitals, increasing the p-character and further deforming the molecular geometry. researchgate.net

Bond Weakening: A significant consequence of geminal difluorination is the weakening of the distal C-C bond (the bond opposite the CF₂ group) by an estimated 8-10 kcal/mol. nih.gov This makes the distal bond more susceptible to cleavage in ring-opening reactions. rsc.org

The release of this substantial strain energy is a powerful thermodynamic driving force for ring-opening reactions. nih.govrsc.org This principle is harnessed in various synthetic transformations, where the high ground-state energy of the strained ring leads to a lower activation barrier for reactions that open the ring. nih.govdigitellinc.com However, strain energy alone is not a perfect predictor of reactivity; electronic factors, such as delocalization in the transition state, also play a crucial role. nih.gov The combination of high ring strain and the electronic deficit caused by the fluorine and sulfonamide groups makes the 2,2-difluorocyclopropane ring an excellent substrate for nucleophilic ring-opening reactions. nih.govbeilstein-journals.org

Transition State Analysis and Reaction Energetics

Detailed mechanistic investigations, including transition state analysis and reaction energetics, for reactions specifically involving this compound are not extensively documented in publicly available scientific literature. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and electronic structure of sulfonamide-containing molecules in general. researchgate.netresearchgate.netresearchgate.net Such theoretical studies can provide valuable insights into reaction mechanisms, including the identification of transition states and the calculation of activation energies.

While direct experimental or computational data for this compound is scarce, the principles of physical organic chemistry and computational studies on related structures, such as other fluorinated cyclopropanes and various sulfonamides, can offer a foundational understanding of its potential reactivity.

The reactivity of difluorocyclopropane derivatives is influenced by the high ring strain and the strong electron-withdrawing nature of the two fluorine atoms. medjrf.combeilstein-journals.org These features can facilitate ring-opening reactions under certain conditions. For other difluorocyclopropane compounds, reaction pathways are often initiated by the cleavage of a carbon-carbon bond within the three-membered ring. medjrf.com The specific energetics and transition state geometries of such processes would be highly dependent on the nature of the attacking reagent and the reaction conditions.

In the broader context of sulfonamides, computational studies have been employed to explore their conformational preferences and electronic properties. researchgate.netmdpi.com For instance, DFT calculations are used to determine stable conformers and to analyze molecular orbitals (HOMO-LUMO gaps), which are crucial for understanding chemical reactivity. researchgate.netresearchgate.net The sulfonamide group itself can direct certain reactions, and its electronic influence would be a key factor in any mechanistic pathway involving the 2,2-difluorocyclopropane moiety.

A hypothetical transition state analysis for a reaction involving this compound would likely focus on the following aspects:

Bond breaking and formation: Tracking the geometric changes as the cyclopropane ring opens or as the sulfonamide group participates in a reaction.

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. This would be a key output of computational modeling.

Without specific research on this compound, any data tables or detailed findings would be speculative. Future computational and experimental studies are necessary to elucidate the precise mechanistic details, transition state structures, and energetic profiles of reactions involving this particular compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. The structural parameters of 2,2-Difluorocyclopropane-1-sulfonamide can be reliably calculated using common functionals and basis sets. The B3LYP functional combined with the 6-31G* basis set is a widely used level of theory for organic molecules, though it is known to have limitations, such as underestimating bond energies. stackexchange.com More accurate results can often be obtained with larger basis sets or different functionals. researchgate.netacs.org

DFT calculations allow for the optimization of the molecule's geometry to its lowest energy state. For this compound, key structural parameters of interest include the bond lengths and angles of the cyclopropane (B1198618) ring and the sulfonamide group. The introduction of two fluorine atoms on the cyclopropane ring is expected to significantly alter its geometry compared to an unsubstituted cyclopropane. Specifically, the C-C bond opposite the CF₂ group (the distal bond) is predicted to be elongated and weakened due to the electron-withdrawing nature of the fluorine atoms. rsc.org

Vibrational frequency calculations are typically performed following geometry optimization to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict its infrared (IR) spectrum.

Below is an interactive table presenting hypothetical, yet representative, structural data for this compound, derived from typical DFT calculations on analogous structures like gem-difluorocyclopropanes and alkyl sulfonamides.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by rotation around the C-S and S-N single bonds. The cyclopropane ring itself is rigid, but the sulfonamide group has conformational flexibility. researchgate.net Computational studies on similar sulfonamides have shown that the rotational barrier around the S-N bond is significant, influenced by the electronic interactions between the nitrogen lone pair and the sulfur atom. researchgate.netresearchgate.net

For benzenesulfonamides, studies have shown that the amino group often lies perpendicular to the aromatic plane, with the hydrogen atoms eclipsing the oxygen atoms of the SO₂ group. nih.govnih.gov In the case of this compound, the key dihedral angles to consider are C-C-S-N and C-S-N-H. The relative energies of different conformers (e.g., gauche vs. anti) around the C-S bond and the orientation of the -NH₂ group will determine the most stable three-dimensional structure.

The presence of the highly electronegative fluorine atoms can influence conformational preferences through stereoelectronic effects, such as hyperconjugation. rsc.org These interactions, although subtle, can shift the energetic balance between different rotational isomers.

Prediction of Reaction Pathways and Energetic Profiles

Theoretical calculations are invaluable for predicting the reactivity of this compound. A significant body of research focuses on the ring-opening reactions of gem-difluorocyclopropanes, which are driven by the release of high ring-strain energy (estimated around 42.4 kcal/mol). rsc.org DFT calculations can map the potential energy surface for these reactions, identifying transition states and calculating activation barriers.

The most common reaction pathway for gem-difluorocyclopropanes is the cleavage of the C-C bond distal to the CF₂ group. rsc.orgbeilstein-journals.org This bond is weakened by the electronic effects of the fluorine atoms. The ring-opening can proceed through various mechanisms depending on the reagents and conditions:

Lewis Acid Catalysis: Lewis acids can coordinate to the fluorine atoms or another functional group, promoting heterolytic cleavage of the distal C-C bond to form a carbocationic intermediate. rsc.org

Radical Reactions: Under radical conditions, homolytic cleavage of the distal bond can occur. cas.cn

Transition Metal Catalysis: Metals like Palladium or Rhodium can insert into the C-C bond, leading to a variety of synthetically useful transformations. rsc.org

DFT studies can model these pathways, calculate the energetic profiles (activation energies and reaction energies), and provide insights into the regioselectivity and stereoselectivity of the reactions. researchgate.net For example, calculations can determine whether a reaction proceeds via an Sₙ2-type attack or through a different mechanism. rsc.org

Electronic Structure Analysis of the Fluorine and Sulfonamide Substituents

The electronic structure of this compound is heavily influenced by the strong electron-withdrawing nature of both the gem-difluoro and the sulfonamide groups. This can be analyzed using several computational techniques:

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and orbital interactions. In this molecule, significant delocalization of electron density from the C-C and C-H bonds of the cyclopropane ring into the antibonding orbitals of the C-F bonds (σ → σ* interaction) is expected. Similarly, interactions between the nitrogen lone pair and the S=O antibonding orbitals contribute to the character of the S-N bond. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (red/yellow) around the highly electronegative oxygen and fluorine atoms, making them sites for electrophilic attack. Regions of positive potential (blue) would be expected around the acidic hydrogens of the sulfonamide group, indicating their susceptibility to deprotonation by a base. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. For this compound, the LUMO is likely to be localized around the antibonding orbitals of the C-F and S=O bonds, making the molecule susceptible to nucleophilic attack at the carbon and sulfur centers. researchgate.netnih.gov

Isosteric Relationship Studies with Other Functional Groups

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. tandfonline.comnih.gov Both the sulfonamide group and fluorinated motifs are well-established and highly valuable bioisosteres.

Sulfonamide as a Carboxylic Acid Bioisostere: The sulfonamide group is frequently used as a non-classical bioisostere for the carboxylic acid group. tandfonline.comnih.govcardiff.ac.uk While it shares similar hydrogen-bonding capabilities, it has a significantly different pKa (typically 9-10 for sulfonamides vs. 4-5 for carboxylic acids), which can be advantageous for modulating a drug's physicochemical properties and improving cell membrane permeability. drughunter.com

Fluorine and Fluorinated Groups: The replacement of hydrogen with fluorine is a common isosteric substitution. psychoactif.orgnih.gov The gem-difluoro group (CF₂) can act as a bioisostere for a carbonyl group (C=O), a single oxygen atom (ether), or even a methylene group (CH₂), depending on the molecular context. tandfonline.com It can alter local dipole moments, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. psychoactif.orgnih.gov

The this compound moiety combines these features, offering a unique structural and electronic profile. The rigid, lipophilic difluorocyclopropane ring combined with the polar, hydrogen-bond-donating sulfonamide group could serve as a complex bioisostere for larger or more flexible pharmacophoric elements in drug discovery. researchgate.net

Applications in Advanced Organic Synthesis

2,2-Difluorocyclopropane-1-sulfonamide as a Versatile Building Block

The this compound moiety is a highly valued building block in organic synthesis due to the unique combination of a strained three-membered ring, the geminal difluoro substitution, and the reactive sulfonamide group. The presence of two fluorine atoms on the cyclopropane (B1198618) ring imparts significant electronic changes, including increased lipophilicity and altered acidity of adjacent protons, which can be exploited in various chemical transformations.

The synthesis of functionalized difluorocyclopropanes, including those with sulfonyl groups, often proceeds through the [1+2] cycloaddition of a difluorocarbene with an appropriate alkene. The resulting difluorocyclopropyl group is relatively stable, yet the ring strain can be harnessed in subsequent ring-opening reactions to generate more complex acyclic structures. The sulfonamide group, on the other hand, provides a handle for a wide range of synthetic manipulations. It can be N-alkylated, N-arylated, or used as a directing group in various transformations. The synthesis of 2,2-difluorocyclopropane-1-sulfonyl chloride, a direct precursor to the sulfonamide, has been reported, providing a viable route to this valuable building block.

The versatility of this building block is further demonstrated by its ability to participate in a variety of coupling reactions, allowing for its incorporation into a wide array of molecular architectures. The combination of the unique properties of the difluorocyclopropane ring and the synthetic flexibility of the sulfonamide group makes this compound a powerful tool for the synthesis of novel and complex molecules.

Synthesis of Chemically Diverse Scaffolds with Fluorinated Cyclopropane Moieties

The incorporation of fluorinated cyclopropane moieties into molecular scaffolds can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. This compound serves as an excellent starting material for the synthesis of a diverse range of such scaffolds.

One common strategy involves the modification of the sulfonamide nitrogen. This can be achieved through reactions with a variety of electrophiles, leading to the formation of N-substituted sulfonamides with diverse functionalities. These functionalities can then be used to construct more complex molecular frameworks. For example, the sulfonamide can be functionalized with groups that can participate in cross-coupling reactions, ring-closing metathesis, or other powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the difluorocyclopropane ring itself can be a key element of the final scaffold. Its rigid and well-defined three-dimensional structure can be used to control the spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. The unique electronic nature of the gem-difluorinated cyclopropane can also influence the properties of the entire molecule, making it a desirable feature in the design of new drugs and materials.

| Scaffold Type | Synthetic Strategy | Key Features of the Fluorinated Cyclopropane Moiety |

| Heterocyclic compounds | Ring-closing reactions involving functional groups attached to the sulfonamide | Rigidity, defined stereochemistry |

| Carbocyclic compounds | Cross-coupling reactions to build larger ring systems | Electronic effects, metabolic stability |

| Peptidomimetics | Incorporation as a constrained dipeptide isostere | Conformational restriction, altered hydrogen bonding potential |

Utility in Fragment-Based Chemical Library Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds. nih.gov This strategy relies on the screening of small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity. nih.gov These initial hits are then optimized and grown into more potent drug candidates. amr-insights.eu this compound is an ideal candidate for inclusion in fragment libraries for several reasons.

Firstly, it possesses a desirable combination of properties for a fragment, including a relatively low molecular weight and a three-dimensional shape imparted by the cyclopropane ring. The presence of fluorine can enhance binding affinity and improve metabolic stability. The sulfonamide group is a common pharmacophore found in many approved drugs and can participate in key hydrogen bonding interactions with protein targets. frontiersrj.comekb.eg

Secondly, the synthetic accessibility of derivatives of this compound allows for the rapid generation of a library of related fragments. By varying the substituents on the sulfonamide nitrogen, a diverse set of fragments can be created, increasing the chances of identifying a hit for a particular target. This "fragment growing" approach is a key aspect of FBDD. amr-insights.eu The synthesis of sulfamide fragments for FBDD has been reported, highlighting the utility of this class of compounds in drug discovery. nih.gov

| Fragment Property | Contribution of this compound |

| Molecular Weight | Low, suitable for fragment screening |

| Three-Dimensionality | Provided by the cyclopropane ring, enhancing chemical space coverage |

| Polarity and Solubility | Modulated by the sulfonamide and fluorine atoms |

| Synthetic Tractability | Amenable to derivatization for library synthesis |

| Pharmacophoric Features | Sulfonamide group for hydrogen bonding interactions |

Development of Chiral Auxiliaries and Ligand Precursors from this compound

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. wikipedia.orgsigmaaldrich.com These auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org After the reaction, the auxiliary is removed and can often be recycled. sigmaaldrich.com

While specific examples of this compound being used directly as a chiral auxiliary are not prevalent in the literature, its structural features suggest significant potential in this area. The rigid cyclopropane ring can provide a well-defined chiral environment to influence the stereochemical outcome of a reaction. If the sulfonamide is prepared from a chiral amine, the resulting chiral sulfonamide could serve as a chiral auxiliary.

Furthermore, the sulfonamide moiety can be readily modified to create precursors for chiral ligands. Chiral ligands are crucial components of many transition metal catalysts used in asymmetric catalysis. By attaching a chelating group to the sulfonamide nitrogen, it is possible to synthesize novel ligands where the chiral difluorocyclopropane unit is positioned to influence the stereoselectivity of the catalyzed reaction. The development of sulfur-based chiral auxiliaries is an active area of research, and the unique properties of the 2,2-difluorocyclopropane group could offer new opportunities for the design of highly effective chiral controllers. scielo.org.mx

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of gem-difluorocyclopropanes have been established, a primary future objective is the development of more efficient, sustainable, and scalable routes specifically tailored for 2,2-difluorocyclopropane-1-sulfonamide and its analogues. Current difluorocyclopropanation methods often rely on the thermal decomposition of reagents like sodium chlorodifluoroacetate, which can require high temperatures and specialized solvents. organic-chemistry.org

Future research should focus on:

Green Chemistry Approaches: Investigating alternative difluorocarbene precursors and reaction conditions that align with the principles of green chemistry is crucial. mdpi.com This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient processes such as microwave-assisted synthesis, which has been shown to dramatically reduce reaction times for difluorocyclopropanation. organic-chemistry.org Exploring catalytic systems that can operate under milder conditions would also be a significant advancement. mdpi.com

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this compound. Flow reactors can enable the safe handling of reactive intermediates and provide precise control over reaction parameters, leading to improved yields and purity.

Novel Precursors: Research into new difluorocarbene sources that are more stable, less expensive, and easier to handle is warranted. The development of precursors that can be activated under mild, catalytic conditions would represent a substantial step forward.

A comparative table of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, use of lower boiling point solvents. organic-chemistry.org | Optimization of reaction parameters for sulfonamide-containing substrates. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, potential for automation. | Development of stable difluorocarbene precursors suitable for flow conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of enzymes for difluorocyclopropanation. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. rsc.org | Design of photocatalytic systems for the generation of difluorocarbene. |

Exploration of Undiscovered Reactivity Modes

The strained three-membered ring and the presence of two electron-withdrawing fluorine atoms impart unique reactivity to the 2,2-difluorocyclopropane unit. rsc.orgrsc.org Future research should aim to uncover and harness novel reaction pathways for this compound.

Key areas for exploration include:

Ring-Opening Reactions: While ring-opening of gem-difluorocyclopropanes is known, a systematic investigation of the ring-opening reactions of this compound under various conditions (e.g., with different nucleophiles, electrophiles, or under thermal and photochemical conditions) could lead to the synthesis of novel fluorinated acyclic sulfonamides. nih.govlookchem.comnih.govcas.cn The sulfonamide moiety could play a crucial role in directing the regioselectivity of the ring-opening process.

Transition Metal Catalysis: The use of transition metal catalysts could unlock new transformations. rsc.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions involving the C-C or C-F bonds of the cyclopropane (B1198618) ring could provide access to a wide range of functionalized derivatives. rsc.org The development of catalytic cycles that proceed via single or double C-F bond cleavage would be of particular interest. rsc.org

[3+2] Cycloadditions: Investigating the behavior of this compound in [3+2] cycloaddition reactions could lead to the formation of complex, five-membered heterocyclic systems containing a difluorinated stereocenter. rsc.orgresearchgate.net

Unusual Bond Cleavages: Exploring reactions that promote the less common C1-C2 bond cleavage, potentially facilitated by earth-abundant transition metals, could reveal unprecedented reactivity patterns. rsc.org

Advanced Stereoselective Methodologies

The development of methods for the stereoselective synthesis of chiral this compound derivatives is a critical area for future research, as the biological activity of many compounds is dependent on their stereochemistry.

Future efforts should be directed towards:

Asymmetric Difluorocyclopropanation: The design and application of new chiral catalysts for the enantioselective addition of difluorocarbene to appropriate precursors of the sulfonamide moiety would be a direct approach to chiral 2,2-difluorocyclopropane-1-sulfonamides. researchgate.netrsc.orgnih.gov This could involve the use of chiral transition metal complexes or organocatalysts.

Biocatalysis: The use of enzymes, such as engineered myoglobins or lipases, could provide a powerful tool for the enantioselective synthesis of these compounds or their intermediates. nih.govbeilstein-journals.org Biocatalytic methods often offer high enantioselectivity under mild, environmentally friendly conditions. beilstein-journals.org

Kinetic Resolution: The development of methods for the kinetic resolution of racemic this compound or its precursors could provide access to enantiomerically enriched material.

Desymmetrization: For prochiral substrates, stereoselective C-F activation using frustrated Lewis pairs with a chiral Lewis base could be a viable strategy for creating stereogenic centers. nih.gov

The following table summarizes potential advanced stereoselective methodologies.

| Methodology | Catalyst/Reagent Type | Expected Outcome |

| Asymmetric Catalysis | Chiral Rhodium or Cobalt complexes. researchgate.netnih.gov | Enantioselective formation of the cyclopropane ring. |

| Biocatalysis | Engineered enzymes (e.g., myoglobins, lipases). nih.govbeilstein-journals.org | Highly enantioselective synthesis or resolution. |

| Chiral SuFEx Reagents | Enantiopure bifunctional S(VI) transfer reagents. nih.govchemrxiv.orgthieme.de | Asymmetric synthesis of chiral sulfonimidoyl fluorides as precursors. |

| Desymmetrization | Frustrated Lewis Pairs with chiral bases. nih.gov | Stereoselective functionalization of a C-F bond. |

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental studies offers a powerful paradigm for accelerating research. Future investigations into this compound would greatly benefit from such an integrated approach.

Key areas for this integrated research include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions of this compound. rsc.orgresearchgate.net This understanding can guide the optimization of reaction conditions and the prediction of product selectivity.

Rational Catalyst Design: Computational modeling can aid in the rational design of new catalysts for the synthesis and transformation of this compound. By simulating the interactions between the substrate and the catalyst, it is possible to predict which catalyst architectures will be most effective.

Prediction of Properties: Quantum chemical calculations can be used to predict the physicochemical and electronic properties of novel derivatives of this compound. This can help to prioritize synthetic targets with desired characteristics for applications in medicinal chemistry or materials science.

In Silico Screening: Computational tools can be used for in silico screening of virtual libraries of this compound derivatives for potential biological activity, helping to focus experimental efforts on the most promising candidates. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to new synthetic methodologies, a deeper understanding of its chemical reactivity, and the development of novel molecules with valuable applications.

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing 2,2-difluorocyclopropane-1-sulfonamide, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis of cyclopropane sulfonamides typically involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. For fluorinated analogs, fluorinated precursors (e.g., gem-difluoroalkenes) are critical. A Friedel-Crafts acylation followed by asymmetric cyclopropanation using chiral catalysts (e.g., Rh(II) complexes) can enhance enantioselectivity . Optimizing reaction parameters (temperature, solvent polarity, and catalyst loading) is essential. For example, dimethylsulfoxide (DMSO) or glycerol may improve solubility and reduce side reactions due to their high boiling points and miscibility with fluorinated intermediates . Purity of intermediates should be verified via HPLC or GC-MS, referencing standards like sodium 1-decanesulfonate for ion-pair chromatography .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Answer:

- NMR Spectroscopy : 1D and 2D NMR (e.g., and - HSQC) are critical for resolving cyclopropane ring strain and fluorine coupling patterns. Reference compounds with similar fluorinated sulfonamide backbones (e.g., perfluoroalkyl sulfonamides in ) can aid peak assignment.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond angles, ring strain, and electronic effects of the difluorocyclopropane moiety. Compare calculated chemical shifts with experimental data to validate conformers .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions involving the sulfonamide group, which influence solubility and stability .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the difluorocyclopropane ring influence the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

Answer: The electron-withdrawing nature of fluorine atoms increases ring strain and polarizes adjacent C-S bonds, enhancing susceptibility to nucleophilic attack. For example:

- Nucleophilic Substitution : Reactivity with amines or thiols can be studied via kinetic assays (e.g., UV-Vis monitoring of intermediate formation). Compare activation energies with non-fluorinated analogs using Arrhenius plots.

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions may require tailored ligands (e.g., SPhos) to stabilize the transition state. Track byproducts via LC-MS and optimize using design of experiments (DoE) .

Contradictions in reactivity data (e.g., unexpected regioselectivity) should be resolved by analyzing steric maps from molecular dynamics simulations .

Q. Q4. What strategies can resolve contradictions in stability data for this compound under varying pH, temperature, or solvent conditions?

Answer:

- Accelerated Stability Studies : Conduct forced degradation under acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress. Use UPLC-PDA to quantify degradation products and identify instability triggers (e.g., sulfonamide hydrolysis) .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental factors. Cross-validate findings with independent assays (e.g., DSC for thermal behavior) .

- Ethical Data Reporting : Disclose methodological variables (e.g., buffer ionic strength) that may explain discrepancies between studies .